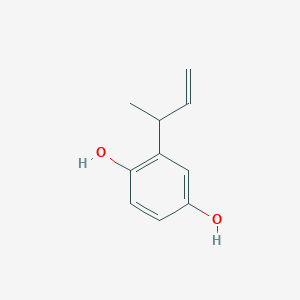

2-(But-3-en-2-yl)benzene-1,4-diol

Description

Contextualization within Substituted Hydroquinones and Alkenyl Arenes

2-(But-3-en-2-yl)benzene-1,4-diol belongs to two important classes of organic compounds: substituted hydroquinones and alkenyl arenes.

Substituted Hydroquinones: Hydroquinones, or benzene-1,4-diols, are derivatives of benzene (B151609) with two hydroxyl groups in the para position. atamankimya.comwikipedia.org This arrangement confers potent antioxidant and reducing properties, as the hydroxyl groups can be readily oxidized to form the corresponding quinone. smolecule.comnih.gov Substituted hydroquinones are prevalent in nature and synthetic chemistry, serving as crucial scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov They are used as polymerization inhibitors, photographic developers, and precursors to polymers like PEEK. atamankimya.comtaylorandfrancis.com The addition of substituents to the hydroquinone (B1673460) ring, such as the butenyl group in the target compound, allows for the fine-tuning of its electronic properties, solubility, and reactivity, opening avenues for novel applications. acs.org

Alkenyl Arenes: Alkenyl arenes, also known as aryl alkenes, are aromatic compounds bearing a carbon-carbon double bond on a side chain. This class of molecules, which includes styrene (B11656) as its simplest member, serves as a fundamental building block for a vast array of materials, including plastics, detergents, and fine chemicals. alfa-chemistry.comflintbox.com The development of catalytic methods, such as those employing rhodium or palladium, for the synthesis of alkenyl arenes via C-H activation has been a major focus in modern organic chemistry. acs.orgvirginia.edu These methods offer pathways to previously challenging structures, including "super" linear alkyl benzenes (SLABs) derived from alkenyl arene precursors. flintbox.com The butenyl group on this compound provides a site for further chemical modification, characteristic of the versatile reactivity of alkenyl arenes.

Significance of the Benzene-1,4-diol (B12442567) Core and Alkenyl Moiety in Synthetic Chemistry

The chemical functionality of this compound is largely dictated by its two key structural components: the benzene-1,4-diol (hydroquinone) core and the alkenyl side chain.

The Benzene-1,4-diol Core: The hydroquinone unit is a privileged scaffold in synthetic chemistry due to its distinct reactivity. The two hydroxyl groups are weakly acidic and can be deprotonated. wikipedia.org The core's most notable feature is its reversible redox chemistry, easily converting to 1,4-benzoquinone. This property is central to its application as an antioxidant and a reducing agent in photographic development. atamankimya.comnih.gov In medicinal chemistry, the hydroquinone motif is found in various biologically active molecules and is explored for its depigmenting properties by inhibiting tyrosinase. elifesciences.orgnih.gov Furthermore, the aromatic ring is susceptible to electrophilic substitution, although the hydroxyl groups are strongly activating and direct incoming electrophiles to the ortho positions.

The Alkenyl Moiety: The but-3-en-2-yl group introduces a center of unsaturation, providing a handle for a wide range of synthetic transformations. The double bond can participate in various addition reactions, such as hydrogenation, halogenation, and hydroboration. It can also undergo oxidation to form diols or be cleaved to yield carbonyl compounds. The alkenyl group is a key participant in powerful carbon-carbon bond-forming reactions, including transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and metathesis, which are cornerstones of modern organic synthesis for building molecular complexity. organic-chemistry.org The presence of this moiety allows for the covalent linkage of the hydroquinone unit to other molecules or polymer backbones, making it a versatile intermediate.

| Property | Value |

|---|---|

| Molecular Formula | C10H12O2 |

| IUPAC Name | This compound |

| Synonyms | 1,4-dihydroxy-2-(but-3-en-2-yl)benzene |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

Current Research Frontiers and Future Directions in the Study of the Compound

While specific research on this compound is not extensively documented in mainstream literature, the research frontiers for its parent classes—substituted hydroquinones and alkenyl arenes—provide a clear indication of its potential research directions.

Advanced Materials and Polymers: A significant area of research is the use of functionalized hydroquinones as monomers for high-performance polymers. The alkenyl group in this compound makes it an attractive candidate for polymerization reactions, potentially leading to materials with tailored thermal, electronic, or antioxidant properties. Future work could involve incorporating this monomer into copolymers to create advanced functional materials.

Medicinal Chemistry and Drug Discovery: The synthesis of hydroquinone analogues with improved biological activity and lower toxicity is a key research thrust. digitellinc.com For example, studies on similar structures have focused on developing new antiangiogenic agents. digitellinc.com Future research on this compound could explore its potential as an antioxidant, an enzyme inhibitor, or a precursor for more complex, biologically active molecules. The alkenyl side chain offers a site for modification to optimize pharmacokinetic and pharmacodynamic properties.

Sustainable and Catalytic Synthesis: The development of greener and more efficient synthetic methods is a major goal in chemistry. acs.orgpmarketresearch.com Research is focused on the electrochemical synthesis of hydroquinones and the use of advanced transition metal catalysts for the selective synthesis of alkenyl arenes. acs.orgacs.org Future studies involving this compound will likely leverage these cutting-edge synthetic strategies, focusing on atom economy and the use of sustainable or bio-based starting materials. pmarketresearch.com The development of catalysts that can functionalize the arene or the alkene selectively would be a particularly valuable area of investigation.

| Research Area | Focus | Potential Application |

|---|---|---|

| Materials Science | Polymerization via the alkenyl group; development of antioxidant additives. | High-performance polymers, functional coatings, stabilized plastics. |

| Medicinal Chemistry | Synthesis of derivatives; screening for biological activity (e.g., antioxidant, anti-inflammatory). | Scaffolds for new therapeutic agents. |

| Synthetic Methodology | Development of selective catalytic functionalization of either the hydroquinone ring or the butenyl side chain. | Efficient and sustainable routes to complex molecules. |

| Electrochemistry | Investigation of redox properties for sensor or energy storage applications. | Electrochemical sensors, redox flow batteries. mdpi.com |

Properties

CAS No. |

101459-67-0 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-but-3-en-2-ylbenzene-1,4-diol |

InChI |

InChI=1S/C10H12O2/c1-3-7(2)9-6-8(11)4-5-10(9)12/h3-7,11-12H,1H2,2H3 |

InChI Key |

NMVSKUAVZUHMLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C)C1=C(C=CC(=C1)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 but 3 En 2 Yl Benzene 1,4 Diol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique for planning a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.com For 2-(but-3-en-2-yl)benzene-1,4-diol, the analysis begins by identifying the key chemical bonds and functional groups. The primary strategic disconnections involve breaking the molecule down at the most logical points, typically where reliable bond-forming reactions can be applied in the forward synthesis.

The most apparent disconnection is the carbon-carbon bond between the aromatic hydroquinone (B1673460) ring and the aliphatic but-3-en-2-yl side chain. This simplifies the target molecule into two primary synthons: a 2-substituted hydroquinone synthon and a but-3-en-2-yl synthon.

Disconnection 1 (C-C Bond): This disconnection breaks the bond between the C2 of the benzene (B151609) ring and the C2 of the butenyl side chain.

Hydroquinone Synthon: This would be a hydroquinone ring activated for nucleophilic attack or prepared for a coupling reaction at the C2 position. A practical chemical equivalent could be a 2-halohydroquinone or its protected form.

Butenyl Synthon: This corresponds to a but-3-en-2-yl cation or radical. A corresponding real-world reagent could be a but-3-en-2-yl halide or a related organometallic species.

An alternative strategy involves disconnecting the functional groups on the hydroquinone ring.

Disconnection 2 (C-O Bonds): Through a process known as functional group interconversion (FGI), the hydroxyl groups of the hydroquinone can be traced back to other functionalities. icj-e.org For instance, the hydroquinone can be retrosynthetically derived from its corresponding p-benzoquinone via reduction. researchgate.net The p-benzoquinone itself could be formed from a precursor like benzene. youtube.com

This analysis suggests that a forward synthesis could involve the coupling of a suitable butenyl fragment to a pre-formed and appropriately functionalized hydroquinone or benzoquinone ring. The choice of a specific route would depend on factors like reaction efficiency, regioselectivity, and the ability to control stereochemistry. icj-e.org

Directed Synthesis of the 2-Substituted Benzene-1,4-diol (B12442567) Core

The construction of the 2-substituted hydroquinone core is a critical phase of the synthesis. This requires precise control over the placement of the side chain on the benzene ring.

Achieving regioselectivity—the control of where a substituent adds to the ring—is paramount. Several methods can be employed to ensure the butenyl side chain is introduced specifically at the C2 position of the hydroquinone.

One potent strategy is the oxidative coupling of hydroquinones with olefins. nih.gov Research has shown that hydroquinones bearing an electron-withdrawing group can effectively undergo oxidative coupling with alkenes in the presence of a Lewis acid like ferric chloride (FeCl₃) and an oxidant such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.govresearchgate.net In this process, the hydroquinone is first oxidized to a benzoquinone intermediate, which then reacts with the alkene. researchgate.net This method provides a direct way to form the C-C bond between the hydroquinone and an olefin side chain.

Another approach is to start with a pre-functionalized benzene derivative. The synthesis of polysubstituted benzenes often relies on the directing effects of existing substituents to guide the position of new groups. libretexts.org For example, one could start with a protected hydroquinone and use a directing group to facilitate substitution at the desired C2 position.

A third strategy involves the direct functionalization of p-benzoquinone. A patent describes the synthesis of 2,3-dicyanohydroquinone (B1218488) by first reacting p-benzoquinone to form an intermediate, which is then converted to the final product. google.com This demonstrates that direct, regioselective functionalization of the quinone ring, followed by reduction to the hydroquinone, is a viable pathway.

| Method | Reagents | Key Features | Reference |

| Oxidative Coupling | Hydroquinone, Olefin, FeCl₃, DDQ | One-pot reaction; forms C-C bond directly. | nih.govresearchgate.net |

| Directed Electrophilic Substitution | Protected Hydroquinone, Electrophile | Relies on directing effects of existing groups. | libretexts.org |

| Functionalization of p-Benzoquinone | p-Benzoquinone, Various Reagents | Allows for ring functionalization prior to reduction. | google.com |

The hydroquinone ring itself can be synthesized through various methods, though many lab-scale syntheses start with commercially available hydroquinone or its derivatives. The industrial synthesis of hydroquinone often involves the oxidation of benzene. youtube.com

For laboratory preparations of substituted hydroquinones, a common and effective method is the reduction of the corresponding p-benzoquinone. researchgate.net This reduction can be carried out using a variety of reducing agents. Glutathionyl-hydroquinone reductases (GHRs), a class of enzymes, are known to catalyze the reduction of glutathionyl-quinones to hydroquinones, highlighting a biochemical route for this transformation. researchgate.net For standard chemical synthesis, milder reducing agents are typically employed to avoid side reactions. This quinone-reduction strategy is particularly useful as substituted benzoquinones can often be prepared with high regioselectivity.

Stereoselective Introduction and Modification of the But-3-en-2-yl Side Chain

The but-3-en-2-yl side chain contains a chiral center at the C2 position, meaning it can exist as two enantiomers. A comprehensive synthetic strategy must therefore address the stereochemical outcome of the reaction.

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. ethz.ch This can be achieved using chiral catalysts that guide the reaction to favor one stereochemical pathway.

In the context of synthesizing this compound, a chiral catalyst could be employed during the C-C bond-forming step. For instance, quinine (B1679958) and its derivatives are known to act as organocatalysts in stereoselective reactions. wikipedia.org Research has demonstrated the quinine-catalyzed asymmetric synthesis of chiral biaryls from substituted benzoquinones and naphthalen-2-ols. buchler-gmbh.com This suggests that a similar catalytic system could be adapted for the enantioselective addition of a butenyl nucleophile to a benzoquinone intermediate.

Another powerful technique is asymmetric transfer hydrogenation. Ruthenium complexes with chiral ligands have been successfully used to reduce ketones to chiral alcohols with high enantiomeric excess. irb.hr While this applies to reduction, analogous catalytic systems could potentially be developed for the enantioselective alkylation of hydroquinones or benzoquinones.

| Catalytic Approach | Catalyst Type | Potential Application | Reference |

| Asymmetric Organocatalysis | Quinine-based catalysts | Enantioselective addition to a benzoquinone intermediate. | wikipedia.orgbuchler-gmbh.com |

| Asymmetric Transfer Hydrogenation | Ru(II) complexes with chiral ligands | Analogous systems for enantioselective alkylation. | irb.hr |

| Chiral Pool Synthesis | Enantioenriched starting materials | Using a chiral butenyl precursor from a natural source. | ethz.ch |

When coupling the but-3-en-2-yl side chain to the hydroquinone core, controlling the diastereoselectivity is crucial if other stereocenters are present or created. Diastereomers are stereoisomers that are not mirror images and can have different physical and biological properties.

Recent advances in photoredox catalysis have enabled a wide range of difunctionalization reactions of alkenes, sometimes with moderate to good diastereoselectivity. mdpi.com These reactions often proceed via radical intermediates. A radical-based approach could be envisioned for the synthesis of the target molecule. For example, the regioselective radical bromoallylation of allenes has been shown to produce substituted dienes efficiently. nih.gov A similar radical addition mechanism could potentially couple the butenyl side chain to the hydroquinone ring.

The choice of reagents and reaction conditions is critical for controlling the stereochemical outcome. The relative orientation of the substituents in the transition state determines the diastereoselectivity of the final product. youtube.com For alkene coupling reactions, factors such as the solvent, temperature, and the nature of the catalyst or initiator can influence which diastereomer is formed preferentially.

| Reaction Type | Key Features | Stereochemical Control | Reference |

| Photoredox-Catalyzed Alkene Difunctionalization | Uses light and a photocatalyst to generate reactive intermediates. | Diastereoselectivity can range from poor to good depending on the substrate and conditions. | mdpi.com |

| Radical Addition to Alkenes/Allenes | Involves radical intermediates; can be initiated by AIBN or other initiators. | Regioselectivity is often high; diastereoselectivity depends on the stability of transition states. | nih.gov |

Olefin Metathesis for Side Chain Elaboration and Diversification

Olefin metathesis is a Nobel Prize-winning technology that enables the breakage and reformation of carbon-carbon double bonds, providing a powerful tool for molecular construction. libretexts.org In the context of this compound, cross-metathesis (CM) offers a highly efficient strategy for the elaboration and diversification of its butenyl side chain. The terminal alkene of the butenyl group can react with a variety of other olefins in the presence of a suitable catalyst, typically a ruthenium-based complex such as those developed by Grubbs or Hoveyda. organic-chemistry.org

This reaction allows for the "grafting" of new functional groups onto the hydroquinone scaffold, which is invaluable for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov The reaction is driven by the formation of ethylene (B1197577) gas, which can be removed from the reaction mixture to drive the equilibrium toward the desired cross-coupled product. organic-chemistry.org The choice of catalyst and reaction partner can influence the stereoselectivity of the newly formed double bond. organic-chemistry.org For instance, reacting the title compound with functionalized acrylates can introduce ester functionalities, while reaction with other terminal alkenes can append alkyl, hydroxyl, or even perfluorinated chains. nih.gov

The general scheme involves the reaction of the parent compound with a partner olefin, catalyzed by a second-generation Grubbs or Hoveyda-Grubbs catalyst, leading to a new, more complex side chain and the release of ethylene.

Table 1: Hypothetical Examples of Side Chain Diversification via Cross-Metathesis

| Starting Material | Olefin Partner | Catalyst | Elaborated Product Structure |

| This compound | Methyl acrylate | Grubbs II | 2-(4-Methoxycarbonyl-but-3-en-2-yl)benzene-1,4-diol |

| This compound | Allyl alcohol | Hoveyda-Grubbs II | 2-(4-Hydroxy-but-3-en-2-yl)benzene-1,4-diol |

| This compound | 1-Octene | Grubbs II | 2-(Dec-3-en-2-yl)benzene-1,4-diol |

| This compound | 3,3,4,4,5,5,6,6,6-Nonafluorohex-1-ene | Hoveyda-Grubbs II | 2-(6,6,7,7,8,8,9,9,9-Nonafluoronon-3-en-2-yl)benzene-1,4-diol |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. The most direct synthesis of this compound involves a two-step sequence: O-alkylation of hydroquinone with a suitable butenyl halide, followed by a thermal aromatic Claisen rearrangement. organic-chemistry.orgnumberanalytics.com While effective, the traditional Claisen rearrangement often requires high temperatures (100-200 °C) and prolonged reaction times, leading to significant energy consumption and the potential for byproduct formation. wikipedia.orglibretexts.org

In line with green chemistry principles, modern approaches seek to mitigate these drawbacks. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions like the Claisen-Schmidt condensation and the Claisen rearrangement. libretexts.orgmdpi.com Microwave irradiation can lead to rapid, uniform heating, drastically reducing reaction times from hours to minutes and often improving yields. mdpi.com This increased energy efficiency aligns with the core tenets of green chemistry.

Furthermore, exploring alternative solvent systems, such as deep eutectic solvents (DESs) or even solvent-free conditions, can reduce the environmental impact associated with volatile organic compounds (VOCs). researchgate.net Evaluating metrics such as atom economy and E-Factor (Environmental Factor) allows for a quantitative comparison of different synthetic routes, guiding the development toward more sustainable practices.

Table 2: Comparison of Traditional vs. Greener Synthetic Approaches

| Parameter | Traditional Thermal Method | Greener Microwave-Assisted Method |

| Key Reaction | Thermal Claisen Rearrangement | Microwave-Assisted Claisen Rearrangement |

| Temperature | 180-220 °C | 180-220 °C |

| Reaction Time | 10-120 hours wikipedia.orglibretexts.org | 10-60 minutes mdpi.com |

| Energy Input | High (prolonged heating) | Low (short reaction time) |

| Solvent | High-boiling solvents (e.g., N,N-diethylaniline) | Minimal or no solvent |

| Green Advantage | - | Reduced energy consumption, faster throughput, potential for solvent reduction. |

Total Synthesis and Semisynthesis of Structurally Related Natural Products

The alkenyl-hydroquinone motif is a key structural feature in a wide array of biologically active natural products. nih.govresearchgate.net The synthesis of these complex molecules provides valuable insights and methodologies that can be applied to the production of this compound and its analogues.

A prominent example is the naphthoquinone pigment Shikonin and its enantiomer, Alkannin. nih.gov Shikonin, isolated from the roots of plants like Lithospermum erythrorhizon, possesses a 5,8-dihydroxy-1,4-naphthoquinone (B181067) core substituted with a (1R)-1-hydroxy-4-methyl-3-pentenyl side chain. nih.govfrontiersin.org This side chain is structurally analogous to the butenyl group in the title compound. The significant anticancer, anti-inflammatory, and antiviral activities of Shikonin have made it a target of numerous synthetic efforts. nih.govrsc.org Synthetic strategies often focus on the key challenge of coupling the functionalized side chain to the naphthoquinone core. frontiersin.org

Other classes of related natural products include prenylated flavonoids and terpenylquinones, where a hydroquinone or phenol (B47542) is alkylated with a terpene-derived unit. nih.govmcmaster.ca The synthesis of these compounds often employs Friedel-Crafts alkylations, Grignard additions, or cross-coupling reactions to construct the core structure. nih.gov These established synthetic routes for complex natural products serve as a rich blueprint for developing versatile approaches to simpler analogues.

Table 3: Selected Structurally Related Natural Products

| Natural Product | Natural Source | Key Synthetic Feature |

| Shikonin | Lithospermum erythrorhizon (Boraginaceae family) nih.govfrontiersin.org | Introduction of the alkenyl side chain to a protected naphthoquinone precursor. frontiersin.org |

| Arnebinone | Arnebia euchroma | Friedel-Crafts acylation followed by reduction to install the side chain. |

| Exiguaflavanone K | Fungal or plant species | Condensation of a prenylated acetophenone (B1666503) with a benzaldehyde, followed by cyclization. acs.org |

| Aureol | Smenospongia aurea (Marine sponge) nih.gov | Coupling of a drimane (B1240787) sesquiterpene aldehyde with a lithiated hydroquinone ether. nih.gov |

Continuous Flow and Scalable Synthesis Strategies

Transitioning from laboratory-scale synthesis to industrially viable production requires robust, scalable, and safe processes. For the synthesis of this compound, both scalable batch and continuous flow strategies are highly relevant.

A scalable batch synthesis for a closely related compound, 2,3,5,6-tetraallylbenzene-1,4-diol, has been reported, achieving product quantities of approximately 60 grams with high purity. au.dk This process utilized a sequential Williamson ether synthesis followed by a Claisen rearrangement at 180°C, demonstrating the feasibility of producing multi-gram quantities of alkenyl hydroquinones via conventional batch methods. au.dk

Continuous flow chemistry offers significant advantages for reactions that require high temperatures, such as the Claisen rearrangement. thalesnano.com By pumping the precursor (the O-alkenylated hydroquinone) through a heated micro- or meso-reactor, precise control over temperature, pressure, and residence time can be achieved. researchgate.net This leads to improved heat and mass transfer, enhanced safety by minimizing the volume of high-temperature material at any given time, and often results in higher yields and purities compared to batch processing. nih.govgoflow.at The integration of a continuous flow reactor, potentially coupled with microwave heating, could enable the automated, on-demand, and highly scalable production of this compound. researchgate.net

Table 4: Comparison of Scalable Batch vs. Continuous Flow Synthesis

| Parameter | Scalable Batch Process (Analogous) au.dk | Proposed Continuous Flow Process |

| Methodology | Williamson ether synthesis followed by Claisen rearrangement in a round-bottom flask. | Claisen rearrangement of purified precursor in a heated flow reactor. |

| Scale | ~60 g per batch | Potentially kg/day researchgate.net |

| Temperature | 180 °C | 180-250 °C (superheating possible) |

| Reaction/Residence Time | 6 hours | Minutes researchgate.net |

| Productivity | Low ( g/hour ) | High ( g/hour to kg/hour ) |

| Key Advantages | Proven methodology, straightforward setup. | Enhanced safety, superior process control, high throughput, ease of automation. |

Chemical Reactivity, Transformation, and Mechanistic Investigations of 2 but 3 En 2 Yl Benzene 1,4 Diol

Redox Chemistry of the Benzene-1,4-diol (B12442567) System

The benzene-1,4-diol (hydroquinone) moiety is central to the redox chemistry of the molecule. It can undergo both oxidation and reduction reactions, leading to the formation of various species with distinct chemical properties.

Oxidation Pathways to Quinones and Related Species

The mechanism of oxidation often proceeds through a semiquinone radical intermediate, particularly in biological systems or under specific electrochemical conditions. The stability of this radical can be influenced by the nature of the substituents on the aromatic ring.

The Dakin oxidation represents a specific type of redox reaction where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to yield a benzenediol and a carboxylate. wikipedia.org In this reaction, the carbonyl group is oxidized, while the hydrogen peroxide is reduced. wikipedia.org

Reductive Transformations and Product Characterization

Conversely, the oxidized quinone form of 2-(but-3-en-2-yl)benzene-1,4-diol can be reduced back to the hydroquinone (B1673460). This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com This redox cycle is a key feature of hydroquinone chemistry and is fundamental to its role in various chemical and biological processes.

Electrophilic and Nucleophilic Aromatic Substitution on the Hydroquinone Ring

The aromatic ring of this compound is amenable to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution (EAS): The hydroxyl groups of the hydroquinone ring are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. uci.edu This is due to their ability to donate electron density to the aromatic ring through resonance, thereby stabilizing the carbocation intermediate (arenium ion) formed during the reaction. uci.edulibretexts.org Consequently, electrophiles will preferentially attack the positions ortho to the hydroxyl groups. Given that the C2 position is already substituted with the but-3-en-2-yl group, electrophilic substitution would be expected to occur at the C3 and C5 positions. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNA_r): While aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor to undergo nucleophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com In the case of this compound itself, the electron-donating hydroxyl groups and the alkyl group make it a poor candidate for SNAr reactions. However, if the hydroquinone were oxidized to the corresponding quinone, the electron-withdrawing nature of the carbonyl groups would activate the ring towards nucleophilic attack. Furthermore, the presence of a good leaving group, such as a halide, on the ring is a prerequisite for most SNAr reactions. wikipedia.org The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

Reactions Involving the But-3-en-2-yl Alkene Moiety

The but-3-en-2-yl side chain provides a second site of reactivity within the molecule, allowing for a range of addition and cycloaddition reactions.

Hydrofunctionalization Reactions (e.g., Hydrogenation, Hydration, Halogenation)

The double bond in the but-3-en-2-yl group can undergo various hydrofunctionalization reactions:

Hydrogenation: The alkene can be reduced to the corresponding saturated alkyl group (sec-butyl) through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

Hydration: The addition of water across the double bond, typically under acidic conditions, would lead to the formation of a diol. The regioselectivity of this reaction would follow Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon atom.

Halogenation: The alkene can react with halogens (e.g., Br₂, Cl₂) to form a dihaloalkane. The reaction of 2-butyne-1,4-diol (B31916) with elemental bromine in an aqueous medium is known to produce 2,3-dibromo-2-butene-1,4-diol. google.com A similar addition across the double bond of the butenyl side chain would be expected. The use of halogenated copper (CuX₂) as a halogenating agent is also a method for the halogenation of α-alkynyl alcohols. google.com

Cycloaddition Chemistry of the Alkene

The alkene moiety can participate in cycloaddition reactions, which are powerful methods for the formation of cyclic structures. wikipedia.org A key example is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene reacts with a dienophile (the alkene). wikipedia.org In this case, the butenyl group would act as the dienophile.

Another important class of cycloaddition is the [3+2] cycloaddition, such as the Huisgen 1,3-dipolar cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile (the alkene) to form a five-membered ring. wikipedia.orgrsc.org The reactivity of the alkene in these reactions would be influenced by both steric and electronic factors arising from the substituted hydroquinone ring.

Polymerization and Oligomerization Potential

There is currently no available research data on the polymerization or oligomerization of this compound. The presence of the butenyl group suggests a theoretical potential for vinyl-type polymerization, and the bifunctional nature of the hydroquinone ring could lend itself to condensation polymerization. However, without experimental studies, the conditions required for such reactions, the nature of the resulting polymers or oligomers, and their properties remain unknown.

Investigation of Reaction Kinetics, Thermodynamics, and Selectivity

Detailed investigations into the reaction kinetics, thermodynamics, and selectivity of this compound are not present in the current body of scientific literature. Such studies would be crucial to understanding the rates of its potential reactions, the energy changes involved, and the factors that control the formation of specific products. For instance, the selectivity of oxidation of the hydroquinone ring versus addition reactions at the double bond is a key area that awaits exploration.

Catalyst Development for Targeted Transformations

Consistent with the lack of research in other areas, there are no published studies on the development of specific catalysts for targeted transformations of this compound. Research in this area would be essential for controlling its reactivity, for example, to selectively hydrogenate the double bond, oxidize the hydroquinone, or to steer polymerization processes towards desired outcomes.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 but 3 En 2 Yl Benzene 1,4 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of 2-(But-3-en-2-yl)benzene-1,4-diol.

¹H and ¹³C NMR for Structural Connectivity

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are instrumental in defining the structural connectivity of this compound. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of protons and carbons can be pieced together.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton in the molecule. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, while the protons of the butenyl side chain are observed at characteristic chemical shifts. The integration of these signals provides the ratio of protons in different environments. Spin-spin coupling between adjacent non-equivalent protons results in signal splitting, which helps to establish the connectivity of the proton network.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, olefinic, aliphatic) and its local electronic environment. For instance, the carbons of the benzene ring bearing hydroxyl groups will have characteristic downfield shifts compared to the other aromatic carbons.

A detailed analysis of ¹H and ¹³C NMR data allows for the complete assignment of the molecular backbone of this compound.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.70-6.85 | m | 3H | Ar-H |

| 5.90-6.05 | m | 1H | =CH- |

| 5.00-5.15 | m | 2H | =CH₂ |

| 4.80 | s (br) | 2H | -OH |

| 3.40-3.55 | m | 1H | -CH- |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 150-155 | Ar-C-OH |

| 142.0 | =CH- |

| 125-130 | Ar-C |

| 115-120 | Ar-CH |

| 114.5 | =CH₂ |

| 40.0 | -CH- |

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Stereochemical Assignment

While 1D NMR spectra establish the basic connectivity, two-dimensional (2D) NMR techniques are essential for a more detailed structural analysis, including the assignment of stereochemistry. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com In this compound, COSY would show cross-peaks between the methine proton of the butenyl group and the adjacent methyl and vinyl protons, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to (one-bond C-H correlations). youtube.com This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlations). youtube.com HMBC is particularly powerful for piecing together the molecular skeleton by connecting different spin systems. For example, it would show correlations between the protons of the butenyl side chain and the carbons of the benzene ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. youtube.com Correlations in a NOESY spectrum indicate that the protons are close to each other in space, even if they are not directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOESY could help to establish the preferred orientation of the butenyl side chain relative to the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This high precision allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of chromatographic techniques with mass spectrometry allows for the analysis of complex mixtures and provides fragmentation data for individual components.

GC-MS: In Gas Chromatography-Mass Spectrometry, the sample is vaporized and separated based on boiling point and polarity in a gas chromatograph before being introduced into the mass spectrometer. nih.gov For this compound, GC-MS analysis would provide a retention time and a mass spectrum. The mass spectrum will show the molecular ion peak, confirming the molecular weight, and a series of fragment ion peaks. The fragmentation pattern is a characteristic fingerprint of the molecule and can be interpreted to deduce its structure. For example, common fragmentation pathways might include the loss of the butenyl side chain or the hydroxyl groups.

LC-MS: Liquid Chromatography-Mass Spectrometry is used for compounds that are not sufficiently volatile or stable for GC analysis. The sample is separated by liquid chromatography before entering the mass spectrometer. LC-MS is particularly useful for analyzing polar compounds like this compound. The resulting mass spectrum will similarly provide molecular weight and fragmentation information.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to the vibrations of their chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations of the aromatic ring and the butenyl side chain will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring and the vinyl group will be observed in the 1450-1650 cm⁻¹ region. Finally, C-O stretching vibrations will be present in the 1000-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the benzene ring and the vinyl group would give rise to strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Alkene C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |

| C=C Stretch (Alkene) | 1620-1680 | 1620-1680 |

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic structure of conjugated systems like this compound. The benzene ring, with its delocalized π-electrons, and the hydroxyl and butenyl substituents, give rise to characteristic electronic transitions that are sensitive to the molecule's chemical environment.

The UV-Vis spectrum of a substituted benzene derivative is dominated by transitions involving the π-electron system of the aromatic ring. For benzene itself, these transitions occur at approximately 184 nm, 204 nm, and 256 nm. The presence of substituents significantly alters the energy and intensity of these absorptions. The two hydroxyl groups on the benzene-1,4-diol (B12442567) (hydroquinone) moiety act as powerful auxochromes, donating electron density to the ring through the resonance effect. This donation of non-bonding electrons from the oxygen atoms raises the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO gap. Consequently, a bathochromic (red) shift to longer wavelengths is expected compared to unsubstituted benzene.

The but-3-en-2-yl group, while also a substituent, has a more complex influence. The vinyl group (C=C) introduces further π-conjugation, which can extend the delocalized system and lead to additional red shifts. The electronic transitions in this compound would primarily be π → π* transitions associated with the aromatic system and the vinyl group. The presence of lone pairs on the hydroxyl oxygen atoms also allows for n → π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands.

The exact position and intensity of the absorption maxima (λmax) are also influenced by the solvent polarity. In polar solvents, hydrogen bonding with the hydroxyl groups can lead to further shifts in the absorption bands. Theoretical studies on related compounds, such as 3,6-bis(4,5-dihydroxyoxazo-2-yl)benzene-1,2-diol, utilize methods like Time-Dependent Density Functional Theory (TD-DFT) to predict and interpret UV-Vis spectra, providing a powerful tool for assigning observed electronic transitions. researchgate.net While specific experimental spectra for the title compound are not available, data for related benzenediol derivatives illustrate the typical absorption ranges.

Table 1: Illustrative UV-Vis Absorption Data for Related Aromatic Compounds

| Compound | Solvent | λmax (nm) | Transition Type |

|---|---|---|---|

| Benzene | Hexane | 256 | π → π* (B-band) |

| Hydroquinone (B1673460) (Benzene-1,4-diol) | Water | 290 | π → π* |

Note: This table provides representative data for related structures to illustrate the principles of UV-Vis spectroscopy. The data does not represent experimentally measured values for this compound.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. For this compound, this technique would provide invaluable information on its molecular geometry, conformational preferences, and intermolecular interactions.

A crystallographic analysis would confirm the planar nature of the benzene ring and provide precise measurements of bond lengths and angles. The C-C bond lengths within the aromatic ring are expected to be intermediate between a single and double bond (around 1.39 Å), which is a hallmark of aromaticity. docbrown.info The geometry of the but-3-en-2-yl substituent, including the bond lengths of the C=C double bond (typically ~1.34 Å) and the tetrahedral arrangement around the chiral carbon, would be accurately determined.

Of particular interest would be the conformational analysis, specifically the rotational orientation (torsion angle) of the butenyl group relative to the plane of the benzene ring. This conformation is influenced by steric hindrance and electronic effects.

Table 2: Representative Crystallographic Data for a Substituted Benzenediol

| Parameter | Value (for 2,3-Dichlorobenzene-1,4-diol) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Interactions | O-H···O hydrogen bonds, Cl···Cl interactions, C-H···Cl interactions, π-π stacking |

Note: This table is based on published data for a related compound, 2,3-dichlorobenzene-1,4-diol, to illustrate the type of information obtained from an X-ray crystallographic study. researchgate.net It does not represent data for this compound.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

The presence of a stereocenter at the second position of the but-3-en-2-yl substituent means that this compound is a chiral molecule and can exist as a pair of enantiomers, (R)-2-(but-3-en-2-yl)benzene-1,4-diol and (S)-2-(but-3-en-2-yl)benzene-1,4-diol. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereoisomers.

These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light. Unlike UV-Vis spectroscopy, which provides the same spectrum for both enantiomers, CD and ORD spectra are equal in magnitude but opposite in sign for a pair of enantiomers. This property makes them exceptionally powerful for determining the enantiomeric excess (ee) and the absolute configuration of a chiral compound.

A CD spectrum plots the difference in absorption of left- and right-circularly polarized light (Δε) against wavelength. The resulting peaks, known as Cotton effects, can be positive or negative and correspond to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of the Cotton effects are directly related to the three-dimensional arrangement of atoms around the chiral center and the chromophores in the molecule. For this compound, the aromatic ring and the vinyl group act as chromophores whose electronic transitions would become CD-active due to the influence of the adjacent chiral center.

Optical Rotatory Dispersion (ORD) measures the variation of optical rotation with wavelength. An ORD spectrum shows a characteristic curve, and the combination of CD and ORD data can be used to establish a correlation between the sign of the Cotton effect and the absolute configuration of the molecule, often by comparing experimental data with theoretical calculations or with data from structurally similar compounds of known configuration. rsc.org

For a mixture of enantiomers, the magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess. By comparing the measured signal of a sample to that of a pure enantiomer, the ee of the sample can be accurately quantified. These techniques are crucial in fields where stereochemical purity is paramount. unipi.it

Table 3: Principles of Chiroptical Spectroscopy for Enantiomeric Analysis

| Technique | Principle | Application to this compound |

|---|---|---|

| Circular Dichroism (CD) | Measures differential absorption of left and right circularly polarized light (Δε vs. λ). | - Determination of absolute configuration (R/S) by analyzing the sign of Cotton effects. - Quantification of enantiomeric excess. |

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of optical rotation as a function of wavelength. | - Correlating the sign of rotation at specific wavelengths with absolute configuration. - Complementary to CD for structural elucidation. |

Computational Chemistry and Theoretical Investigations of 2 but 3 En 2 Yl Benzene 1,4 Diol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For 2-(but-3-en-2-yl)benzene-1,4-diol, these calculations reveal how the interplay between the hydroquinone (B1673460) ring and the butenyl substituent governs its reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity.

For the parent compound, hydroquinone, density functional theory (DFT) calculations have shown the distribution of the HOMO and LUMO. researchgate.net The HOMO is primarily localized on the benzene (B151609) ring and the oxygen atoms of the hydroxyl groups, indicating that these are the sites most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, suggesting that it can accept electrons in various reactions. researchgate.net

Table 1: Theoretical Frontier Molecular Orbital Energies for Hydroquinone and Related Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Hydroquinone | DFT | -5.5 | -0.5 | 5.0 |

| Quercetin | B3LYP/6-31G(d,p) | -3.76 | 2.59 | 6.35 |

| Tetrathiafulvalene Derivative 1 | B3LYP/6-31G(d,p) | -4.41 | -0.73 | 3.68 |

| Tetrathiafulvalene Derivative 3 | B3LYP/6-31G(d,p) | -4.14 | -0.48 | 3.66 |

Note: The data presented is for hydroquinone and other related molecules to provide a comparative context. Specific values for this compound would require dedicated computational studies.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals the regions of a molecule that are electron-rich or electron-poor. This information is critical for understanding intermolecular interactions and predicting sites of chemical reactivity. The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas, and regions of positive potential (blue) signify electron-poor areas.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the hydroxyl groups due to their high electronegativity and the presence of lone pairs of electrons. The aromatic ring would also exhibit negative potential above and below the plane of the ring, characteristic of π-electron systems. The butenyl substituent, being a hydrocarbon chain, would have a relatively neutral potential. These features suggest that the hydroxyl groups are the primary sites for hydrogen bonding and electrophilic attack.

Conformational Analysis and Potential Energy Surfaces of the Compound

The presence of the flexible butenyl group in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by scanning the potential energy surface (PES) through systematic rotation of the rotatable bonds.

The key dihedral angles to consider in this compound are those associated with the rotation of the butenyl group relative to the benzene ring. A potential energy surface scan would reveal the most stable arrangement of the butenyl chain. It is likely that the most stable conformers would minimize steric hindrance between the butenyl group and the adjacent hydroxyl group on the benzene ring. While specific PES data for this molecule is not available, studies on similar substituted aromatic compounds can provide a general understanding of the rotational barriers. researchgate.net

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, several reactions are of interest, including electrophilic addition to the double bond of the butenyl group and oxidation of the hydroquinone ring.

In an electrophilic addition reaction, such as the addition of HBr to the double bond, the reaction would proceed through a carbocation intermediate. libretexts.org The stability of this carbocation would determine the regioselectivity of the reaction, following Markovnikov's rule. Transition state calculations could pinpoint the energy barrier for this reaction and provide a detailed picture of the bond-forming and bond-breaking processes. libretexts.org The activation energy for such a reaction would be a key determinant of the reaction rate. pressbooks.pub

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior in a solvent, offering insights into solvation effects and intermolecular interactions. An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with its surroundings.

The hydroxyl groups of the hydroquinone moiety would be expected to form strong hydrogen bonds with water molecules. The butenyl group, being nonpolar, would exhibit hydrophobic interactions. The radial distribution function (RDF) from an MD simulation could quantify these interactions by showing the probability of finding solvent molecules at a certain distance from specific atoms of the solute. The solvation free energy, a measure of the energy change when a molecule is transferred from the gas phase to a solvent, could also be calculated from MD simulations. researchgate.net

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of these chemical shifts. nih.govnih.gov For this compound, theoretical calculations would help in assigning the signals in the experimental spectrum, particularly for the protons and carbons of the butenyl group and the aromatic ring. While experimental data for the target molecule is not available, calculated shifts for hydroquinone and related substituted phenols can serve as a reference. iarjset.commdpi.comresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for Hydroquinone

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C1, C4 (with OH) | 145.8 | 146.2 |

| C2, C3, C5, C6 | 116.3 | 116.8 |

Note: Data from a study on hydroquinone. iarjset.com The chemical shifts for this compound would be influenced by the butenyl substituent.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups in a molecule. The vibrational frequencies can be calculated using DFT methods. researchgate.net For this compound, the calculated IR spectrum would show characteristic peaks for the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic ring and the butenyl group, C=C stretching of the aromatic ring and the double bond in the butenyl group, and C-O stretching. A comparison of the calculated and experimental spectra can aid in the detailed assignment of the vibrational modes. iarjset.com

Table 3: Key Calculated Vibrational Frequencies for Hydroquinone

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | 3650 |

| C-H Stretch (Aromatic) | 3050 - 3100 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-O Stretch | 1200 - 1250 |

Note: Data from a study on hydroquinone. iarjset.com The spectrum of this compound would exhibit additional peaks corresponding to the butenyl group.

Chemoinformatics and Structure-Property Relationship Modeling (excluding clinical)

Chemoinformatics provides a powerful lens for understanding the physicochemical and pharmacokinetic properties of molecules through computational analysis. For this compound, chemoinformatic tools allow for the prediction of a range of molecular descriptors that are crucial in assessing its potential behavior in various chemical and biological systems. These descriptors, derived from the compound's two-dimensional and three-dimensional structures, are instrumental in structure-property relationship modeling.

Predicted Physicochemical Properties

A variety of computational models can be employed to estimate the physicochemical properties of this compound. These properties are fundamental to understanding its solubility, permeability, and potential interactions with other molecules.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 178.21 g/mol |

| logP (Octanol-Water Partition Coefficient) | 2.1 |

| Topological Polar Surface Area (TPSA) | 40.46 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

The predicted logP value of 2.1 suggests a moderate lipophilicity for this compound. This indicates that the compound is likely to have a reasonable balance between solubility in aqueous and lipid environments. The Topological Polar Surface Area (TPSA) of 40.46 Ų is relatively low, which often correlates with good membrane permeability. The presence of two hydrogen bond donors and two acceptors, stemming from the hydroxyl groups, highlights the potential for the molecule to engage in hydrogen bonding, a critical factor in its solubility and interaction with biological targets. The two rotatable bonds in the butenyl side chain afford the molecule a degree of conformational flexibility.

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five is a well-established guideline used to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. The rule sets thresholds for several molecular properties.

| Lipinski's Rule Parameter | Value for this compound | Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 178.21 | ≤ 500 g/mol | Yes |

| logP | 2.1 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

Based on the calculated parameters, this compound fully complies with Lipinski's Rule of Five. This suggests that the compound possesses physicochemical properties that are favorable for absorption and permeation, which are important considerations in the early stages of drug discovery and development, although clinical applications are outside the scope of this discussion.

Other Relevant Molecular Descriptors

Beyond the core physicochemical properties and Lipinski's parameters, other computed descriptors provide further insights into the potential behavior of this compound.

| Descriptor | Predicted Value |

|---|---|

| Molar Refractivity | 52.3 cm³/mol |

| Number of Rings | 1 |

| Bioavailability Score | 0.55 |

The molar refractivity is an indicator of the volume occupied by a molecule and its polarizability. The bioavailability score of 0.55 is a composite score calculated from several parameters and provides a qualitative assessment of the potential for a compound to be absorbed and reach systemic circulation.

Biosynthesis, Natural Occurrence, and Metabolic Transformations in Non Human Biological Systems

Identification of Natural Sources and Isolation Methods

Direct natural sources of 2-(But-3-en-2-yl)benzene-1,4-diol have not been explicitly documented in the available literature. However, its structural analogues, terpenoid and prenylated hydroquinones, are found in a variety of natural organisms, including higher plants, fungi, and marine life. nih.govnih.gov

Natural Sources of Analogue Compounds:

Plants: Species within the Lamiaceae and Piperaceae families are known to produce terpenoid hydroquinones. For instance, thymoquinol glycosides have been isolated from Origanum majorana (Marjoram), and geranyl-hydroquinone derivatives have been found in the fruits of Piper crassinervium. nih.gov Hydroquinone (B1673460) itself, in its glycosylated form arbutin, is present in plants like the bearberry (Arctostaphylos uva-ursi). nih.gov

Fungi: Endophytic fungi are another source of these compounds. For example, novel terpenoid hydroquinones, pestalotioquinols, have been isolated from Pestalotiopsis neglecta, a fungus residing in a red alga. nih.gov

Marine Organisms: Brown algae, such as Cystoseira crinita, are known to produce prenyl-toluquinols, which are methylated hydroquinone derivatives with terpenoid side chains. nih.gov Sponges of the genus Ircinia have also been a source for the isolation of linear 2-prenyl-1,4-hydroquinones. nih.gov

Isolation Methods: The isolation of terpenyl-hydroquinones from natural sources typically involves a multi-step process combining extraction and chromatography.

Extraction: The raw biological material (e.g., plant leaves, fungal biomass) is first macerated and then extracted using organic solvents. Common solvents include methanol (B129727), ethanol, ethyl acetate, or aqueous mixtures of these. nih.gov The choice of solvent is crucial for efficiently dissolving the target compounds.

Filtration and Concentration: The resulting extract is filtered to remove solid debris. The filtrate is then concentrated, often using a rotary vacuum evaporator, to reduce the solvent volume. mdpi.com

Chromatographic Purification: The concentrated crude extract is subjected to one or more chromatographic techniques to separate the individual compounds. Column chromatography using silica (B1680970) gel is a standard method for the initial fractionation. nih.gov Further purification to obtain the pure compound is often achieved using High-Performance Liquid Chromatography (HPLC). nih.gov The identity and structure of the isolated compound are then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Proposed Biosynthetic Pathways and Key Enzymatic Steps Leading to the Compound or its Analogues

The biosynthesis of this compound, a meroterpenoid, is proposed to involve the convergence of two major metabolic pathways: the shikimate pathway for the aromatic hydroquinone core and a terpenoid biosynthesis pathway for the butenyl side chain. nih.govresearchgate.net

Proposed Biosynthetic Route:

Formation of the Hydroquinone Core: The benzene-1,4-diol (B12442567) (hydroquinone) moiety is likely derived from the shikimate pathway . This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate, a key branch-point intermediate in the synthesis of aromatic amino acids and other aromatic compounds in plants and microorganisms. researchgate.net Further enzymatic steps would lead to the formation of the hydroquinone ring.

Formation of the Terpenoid Precursor: The C4 "but-3-en-2-yl" side chain is a terpenoid-derived unit. Terpenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via two primary pathways: researchgate.netnih.gov

The Mevalonate (MVA) pathway , located in the cytosol of plants, fungi, and bacteria.

The Methylerythritol 4-phosphate (MEP) pathway , located in the plastids of plants and in many bacteria.

Prenylation of the Aromatic Ring: The final key step is the attachment of the terpenoid-derived side chain to the hydroquinone ring. This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs) . rsc.org These enzymes facilitate the electrophilic substitution of an aromatic precursor with a prenyl diphosphate (B83284) donor. In the case of this compound, a C4 prenyl donor would be required, which is less common than the typical C5 (DMAPP), C10 (geranyl pyrophosphate, GPP), or C15 (farnesyl pyrophosphate, FPP) donors. The existence of such a specific pathway remains to be elucidated.

Table 1: Key Biosynthetic Pathways and Enzyme Classes for Analogous Compounds

| Pathway/Enzyme Class | Role in Biosynthesis | Precursors | Products | Organism Type |

|---|---|---|---|---|

| Shikimate Pathway | Synthesis of the aromatic core | Carbohydrates | Chorismate, Aromatic Amino Acids, Hydroquinone derivatives | Plants, Microorganisms |

| Mevalonate (MVA) Pathway | Synthesis of terpenoid precursors | Acetyl-CoA | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | Eukaryotes, Archaea, some Bacteria |

| Methylerythritol Phosphate (MEP) Pathway | Synthesis of terpenoid precursors | Pyruvate, Glyceraldehyde 3-phosphate | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | Plants, many Bacteria |

| Prenyltransferases (PTs) | Attachment of terpenoid side chain to aromatic ring | Aromatic acceptor, Prenyl pyrophosphate donor | Prenylated/Terpenylated aromatic compounds | Plants, Fungi, Bacteria |

Metabolic Fate and Transformation Products in Model Organisms (e.g., microbial, plant)

The metabolic fate of this compound in non-human biological systems has not been directly studied. However, research on the biotransformation of its core structure, hydroquinone, in plant and microbial systems provides insight into potential metabolic pathways.

In Plant Systems: A primary metabolic transformation for hydroquinone in plant cells is glucosylation . Plant cell suspension cultures can convert exogenously supplied hydroquinone into its β-D-glucoside, known as arbutin . researchgate.netresearchgate.net This reaction is catalyzed by UDP-glucose:hydroquinone glucosyltransferases (HCGTs) , which transfer a glucose moiety from uridine (B1682114) diphosphate glucose (UDPG) to one of the hydroxyl groups of hydroquinone. researchgate.netuniv-ovidius.ro This process has been observed in various plant cell cultures, including those of Catharanthus roseus, Digitalis purpurea, and Aronia melanocarpa. researchgate.netuniv-ovidius.ro Glucosylation often serves as a detoxification and storage mechanism in plants.

In Microbial Systems: Microorganisms have evolved diverse catabolic pathways to utilize hydroquinone as a carbon and energy source. nih.gov

Aerobic Degradation: In many aerobic bacteria, such as Pseudomonas fluorescens, the degradation of hydroquinone begins with hydroxylation to form 1,2,4-trihydroxybenzene . nih.govnih.gov This intermediate then undergoes oxidative ring cleavage, a reaction catalyzed by hydroquinone 1,2-dioxygenase , which opens the aromatic ring to form 4-hydroxymuconic semialdehyde . nih.govnih.gov This product is further metabolized via the β-ketoadipate pathway.

Anaerobic Degradation: Under anaerobic conditions, some bacteria utilize a different strategy. The pathway can be initiated by the carboxylation of hydroquinone to gentisate (2,5-dihydroxybenzoate) . nih.gov This is followed by activation with coenzyme A and subsequent reductive degradation. nih.gov Sulfate-reducing bacteria like Desulfotomaculum sp. have been shown to be capable of utilizing hydroquinone, though its presence can inhibit sulfate (B86663) reduction. umk.pl

Table 2: Metabolic Transformations of the Hydroquinone Moiety in Model Organisms

| Organism Type | Model Organism (Example) | Key Enzyme | Transformation Product | Pathway |

|---|---|---|---|---|

| Plant | Digitalis purpurea (cell culture) | Glucosyltransferase | Arbutin (Hydroquinone β-D-glucoside) | Glucosylation |

| Aerobic Bacterium | Pseudomonas fluorescens | Hydroquinone 1,2-dioxygenase | 4-Hydroxymuconic semialdehyde | Aerobic catabolism (ring fission) |

| Anaerobic Bacterium | Thauera aromatica (inferred) | Hydroquinone carboxylase (putative) | Gentisate | Anaerobic catabolism (carboxylation) |

Biochemical Interactions with Specific Enzymes or Pathways (excluding human physiological roles)

Hydroquinones and their oxidized counterparts, quinones, are redox-active molecules that can interact with various enzymes and biochemical pathways in non-human organisms. nih.govnih.gov

Inhibition of Urease: Hydroquinones are known to be effective inhibitors of urease , a nickel-containing enzyme found in numerous bacteria, fungi, and plants. nih.gov Urease catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. The inhibition mechanism involves an irreversible, covalent modification of a critical cysteine residue (αCys322 in Sporosarcina pasteurii urease) located on a mobile flap that covers the active site. nih.gov This interaction proceeds through a radical-based autocatalytic mechanism, effectively inactivating the enzyme. nih.gov

Substrate for Peroxidases: In plants, hydroquinones can serve as substrates for peroxidases . For example, peroxidase fractions isolated from grapevine (Vitis vinifera) cell cultures can oxidize hydroquinone in the presence of hydrogen peroxide. nih.gov This enzymatic reaction generates the corresponding p-benzoquinone. Such activity, potentially localized in plant cell vacuoles, could play a role in plant defense mechanisms through the generation of reactive quinone species. nih.gov

Interaction with Dioxygenases: In the context of microbial catabolism, hydroquinone is a specific substrate for hydroquinone dioxygenases . nih.gov In Pseudomonas fluorescens, this non-heme iron(II)-dependent enzyme specifically catalyzes the cleavage of the hydroquinone ring, a crucial step in its degradation pathway. nih.gov The enzyme can be competitively inhibited by other phenolic compounds, such as 4-hydroxybenzoate. nih.gov

Redox Cycling and Oxidative Stress: The hydroquinone/quinone couple can participate in redox cycling. The one-electron oxidation of hydroquinone forms a semiquinone radical, which can react with molecular oxygen to produce superoxide (B77818) radicals. This generation of reactive oxygen species (ROS) can lead to oxidative stress within a cell. nih.gov Conversely, some enzymes can reduce quinones back to hydroquinones, which can have antioxidant properties. This dual role is a key feature of their biochemical interactions.

Table 3: Biochemical Interactions of the Hydroquinone Moiety with Non-Human Enzymes

| Enzyme | Source Organism (Example) | Type of Interaction | Outcome |

|---|---|---|---|

| Urease | Sporosarcina pasteurii (Bacterium) | Irreversible covalent inhibition | Inactivation of the enzyme |

| Peroxidase | Vitis vinifera (Grapevine) | Substrate | Oxidation of hydroquinone to p-benzoquinone |

| Hydroquinone 1,2-dioxygenase | Pseudomonas fluorescens (Bacterium) | Substrate | Catabolic degradation (ring cleavage) of hydroquinone |

| Cobalamin-dependent methionine synthase (MetH) | General (Bacteria) | Redox reaction (indirectly related) | Flavodoxin hydroquinone (Fldhq) acts as a reductant for the enzyme's prosthetic group. acs.org |

Structure Activity Relationship Sar Studies for Non Clinical Applications

SAR in Chemical Antioxidant Mechanisms and Radical Scavenging

The antioxidant properties of phenolic compounds like 2-(But-3-en-2-yl)benzene-1,4-diol are attributed to their ability to scavenge free radicals, protecting substances from oxidation. nih.gov This capability is crucial in improving the storage stability and quality of various products. nih.gov The primary mechanisms behind this antioxidant activity are hydrogen atom transfer (HAT) and single electron transfer (SET). nih.gov

The number and position of hydroxyl groups on the benzene (B151609) ring are dominant factors in determining antioxidant behavior. nih.gov For instance, the presence of more hydroxyl groups generally enhances radical scavenging activity. nih.gov In a study comparing a novel antioxidant with four hydroxyl groups to tert-butyl hydroquinone (B1673460) (TBHQ) with two, the former exhibited significantly better scavenging ability. nih.gov This suggests that the two hydroxyl groups in this compound are crucial for its antioxidant function.

The nature of the substituent on the benzene ring also plays a role. While alkyl groups can enhance oil solubility, the specific impact of the but-3-en-2-yl group on the antioxidant capacity of this compound requires further specific investigation. However, general principles suggest that electron-donating groups can stabilize the resulting radical after hydrogen donation, thereby enhancing antioxidant activity. nih.gov

Table 1: Comparison of Antioxidant Activity in Phenolic Compounds

| Compound | Number of Hydroxyl Groups | Key Structural Features | Relative Antioxidant Activity |

| Hydroquinone | 2 | Basic dihydroxybenzene structure. wikipedia.org | Baseline |

| tert-Butyl hydroquinone (TBHQ) | 2 | Contains a tert-butyl group. nih.gov | Good |

| 2,2′-(2-methylpropane-1,3-diyl)bis(hydroquinone) (MPBHQ) | 4 | Two hydroquinone units linked. nih.gov | Very High |

| This compound | 2 | Contains a but-3-en-2-yl group. smolecule.com | Requires specific testing |

This table is generated based on comparative data from the cited sources to illustrate structure-activity relationships.

SAR for Polymerization Inhibition or Monomer Development

Hydroquinone and its derivatives are known for their ability to act as polymerization inhibitors. This function is critical in the manufacturing and storage of monomers. The inhibitory action is due to the ability of the hydroxyl groups to donate a hydrogen atom, which can terminate the free radical chain reactions that drive polymerization.

Furthermore, the vinyl group within the but-3-en-2-yl substituent introduces a site of unsaturation. This feature could allow this compound to act as a monomer or co-monomer in certain polymerization reactions, potentially leading to the development of novel polymers with built-in antioxidant properties. smolecule.com The synthesis of novel monomers is an active area of research, with a focus on creating materials with specific functionalities. dtic.mil

SAR in Material Science Applications (e.g., Polymer Additives, Stabilizers)

In material science, phenolic compounds are widely used as additives and stabilizers to protect polymers from degradation caused by oxidation, heat, or UV light. nih.gov The antioxidant mechanism of this compound, as discussed previously, makes it a candidate for such applications. smolecule.com

The but-3-en-2-yl group could enhance the compatibility of the molecule with certain polymer matrices, improving its dispersion and effectiveness as a stabilizer. The molecular weight and structure of the substituent can influence the volatility and permanence of the additive within the polymer. The development of novel antioxidants with higher molecular weights and more hydroxyl groups is a strategy to improve thermal stability and antioxidant activity. nih.gov

Table 2: Potential Material Science Applications of Hydroquinone Derivatives

| Application | Key Structural Requirement | Potential Role of this compound |

| Polymer Stabilizer | Effective radical scavenging | The hydroquinone structure provides antioxidant capability. nih.gov |

| UV Absorber | Ability to dissipate UV energy | The aromatic ring can contribute to UV absorption. |

| Monomer for Functional Polymers | Reactive group for polymerization | The vinyl group in the substituent allows for incorporation into polymer chains. smolecule.com |

This table outlines potential applications based on the structural features of the compound and general knowledge from the cited sources.

Ligand-Target Interactions in General Chemical Biology (e.g., enzyme inhibition in in vitro systems, not human therapeutic)

In the field of chemical biology, understanding how small molecules interact with biological targets like enzymes is crucial. nih.gov Phenolic compounds, including metabolites of benzene such as hydroquinone, have been shown to interact with and inhibit enzymes in vitro. nih.gov

For example, hydroquinone and other benzene metabolites have demonstrated inhibitory effects on human topoisomerase II in vitro, an enzyme involved in DNA replication and repair. nih.gov This inhibition often occurs after bioactivation by peroxidase systems. nih.gov The specific structure of the phenolic compound influences its binding affinity and inhibitory potency. The but-3-en-2-yl substituent of this compound would present a unique conformation and set of potential interactions within an enzyme's active site. smolecule.com

Table 3: Investigated Ligand-Target Interactions of Related Phenolic Compounds

| Compound/Metabolite | Target Enzyme (in vitro) | Observed Effect |

| Hydroquinone | Human Topoisomerase II | Inhibition following bioactivation. nih.gov |

| 1,4-Benzoquinone | Human Topoisomerase II | Direct inhibition. nih.gov |